The synthesis of 4-(1-Hydroxyethyl)phenyl acetate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, with variations depending on desired yields and purity levels.
The molecular structure of 4-(1-Hydroxyethyl)phenyl acetate features:
The InChI Key for this compound is provided as follows: InChI=1S/C10H12O3/c1-7(11)10(12)8-5-3-2-4-6-9(8)10/h2-6,11H,7H2,1H3
. This notation helps in identifying the compound unambiguously in chemical databases.
4-(1-Hydroxyethyl)phenyl acetate can participate in various chemical reactions:
These reactions indicate that 4-(1-Hydroxyethyl)phenyl acetate is a reactive compound suitable for further synthetic applications.
The mechanism of action for 4-(1-Hydroxyethyl)phenyl acetate primarily revolves around its interactions within biological systems:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
The physical and chemical properties of 4-(1-Hydroxyethyl)phenyl acetate include:
These properties are essential for understanding its handling and application in laboratory settings.
4-(1-Hydroxyethyl)phenyl acetate finds applications across various scientific domains:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: